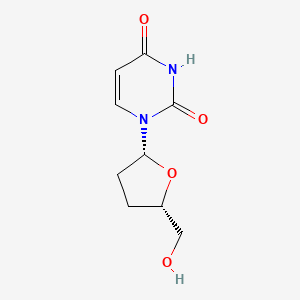
2',3'-ジデオキシウリジン
概要
説明
2',3'-ジデオキシウリジンは、リボース糖の2'位と3'位にヒドロキシル基を持たない合成ヌクレオシド類似体です。この化合物は、天然に存在するヌクレオシドであるウリジンと構造的に類似していますが、これらのヒドロキシル基がないため、様々な科学的および医学的用途に役立つ独自の特性を示します。 2',3'-ジデオキシウリジンの分子式はC9H12N2O4であり、分子量は212.20 g/molです .
2. 製法
合成経路と反応条件
2',3'-ジデオキシウリジンの合成は、通常、ウリジンからのヒドロキシル基の選択的除去を伴います。 一般的な方法の1つは、ミツノブ反応を用いる方法であり、ウリジンをトリフェニルホスフィンとアゾジカルボン酸ジエチルで適切なアルコールの存在下で処理することにより、目的のジデオキシ化合物を生成します . 別の方法には、トリフェニルホスフィンとアゾジカルボン酸ジエチルの存在下で、ビス(N-アルキルカルバモイルオキシメチル)ホスフェートを使用する方法があり、2',3'-ジデオキシウリジンが生成されます .
工業的製造方法
2',3'-ジデオキシウリジンの工業的製造には、大腸菌などの微生物を用いてウリジンとアデニンから化合物を生成する、トランスジデオキシリボシル化などの微生物的方法が用いられる場合があります . この方法は、pHと温度条件を調整することで、大規模生産に最適化できます。
科学的研究の応用
2',3'-ジデオキシウリジンは、科学研究において幅広い用途があります。
化学: 他のヌクレオシド類似体の合成のためのビルディングブロックとして使用されます。
生物学: この化合物は、DNA合成および修復メカニズムの研究に使用されます。
作用機序
2',3'-ジデオキシウリジンは、複製中にDNAに組み込まれることで効果を発揮し、鎖終結剤として作用します。この組み込みは、さらなるヌクレオチドの付加を阻止し、DNA合成を効果的に停止させます。 この化合物は、ウイルス逆転写酵素酵素を標的とし、HIVなどのレトロウイルスに対して効果的です . DNA合成の阻害は、ウイルス複製を抑制し、感染者のウイルス量を減少させます。
生化学分析
Biochemical Properties
2’,3’-Dideoxyuridine plays a crucial role in biochemical reactions, particularly in the inhibition of viral replication. It interacts with several key enzymes and proteins, including reverse transcriptase, which is essential for the replication of retroviruses such as HIV. By incorporating into the viral DNA during replication, 2’,3’-Dideoxyuridine terminates the DNA chain elongation process, thereby inhibiting viral replication . Additionally, it interacts with cellular enzymes such as thymidine kinase, which phosphorylates 2’,3’-Dideoxyuridine to its active triphosphate form, further enhancing its antiviral activity .
Cellular Effects
2’,3’-Dideoxyuridine exerts profound effects on various types of cells and cellular processes. In infected cells, it inhibits viral replication by terminating DNA chain elongation. This action disrupts the viral life cycle and prevents the production of new virions . Furthermore, 2’,3’-Dideoxyuridine influences cell signaling pathways and gene expression by interfering with the synthesis of viral DNA. This interference can lead to alterations in cellular metabolism and the activation of cellular defense mechanisms . In addition, 2’,3’-Dideoxyuridine has been shown to induce apoptosis in certain cancer cell lines, highlighting its potential as an anticancer agent .
Molecular Mechanism
The molecular mechanism of action of 2’,3’-Dideoxyuridine involves its incorporation into the growing DNA chain during replication. Due to the absence of hydroxyl groups at the 2’ and 3’ positions, 2’,3’-Dideoxyuridine acts as a chain terminator, preventing the addition of further nucleotides . This inhibition of DNA synthesis is primarily mediated through its interaction with reverse transcriptase in retroviruses and DNA polymerase in cellular systems . Additionally, 2’,3’-Dideoxyuridine can inhibit thymidylate synthase, an enzyme involved in the synthesis of thymidine, further disrupting DNA synthesis and repair processes .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 2’,3’-Dideoxyuridine can vary over time. The compound is relatively stable under standard storage conditions, but its activity may decrease over prolonged periods . In vitro studies have shown that 2’,3’-Dideoxyuridine can maintain its antiviral activity for several days, but its efficacy may diminish with extended exposure . Long-term effects on cellular function have been observed in in vivo studies, where prolonged administration of 2’,3’-Dideoxyuridine led to sustained inhibition of viral replication and reduced viral load .
Dosage Effects in Animal Models
The effects of 2’,3’-Dideoxyuridine vary with different dosages in animal models. At low doses, it effectively inhibits viral replication without causing significant toxicity . At higher doses, 2’,3’-Dideoxyuridine can induce toxic effects, including bone marrow suppression and hepatotoxicity . Threshold effects have been observed, where a minimum effective dose is required to achieve antiviral activity, while exceeding this threshold can lead to adverse effects . These findings highlight the importance of optimizing dosage regimens to maximize therapeutic efficacy while minimizing toxicity.
Metabolic Pathways
2’,3’-Dideoxyuridine is involved in several metabolic pathways, primarily related to its activation and degradation. Upon entering the cell, it is phosphorylated by thymidine kinase to form 2’,3’-Dideoxyuridine monophosphate, which is further phosphorylated to its active triphosphate form . This triphosphate form is incorporated into the viral DNA, leading to chain termination . Additionally, 2’,3’-Dideoxyuridine can undergo deamination by cytidine deaminase, resulting in the formation of 2’,3’-Dideoxycytidine, which retains antiviral activity .
Transport and Distribution
The transport and distribution of 2’,3’-Dideoxyuridine within cells and tissues are facilitated by nucleoside transporters . These transporters enable the uptake of 2’,3’-Dideoxyuridine into cells, where it can exert its antiviral effects. Once inside the cell, 2’,3’-Dideoxyuridine is distributed to various cellular compartments, including the nucleus, where it is incorporated into the viral DNA . The compound’s distribution is influenced by its affinity for nucleoside transporters and its ability to cross cellular membranes .
Subcellular Localization
2’,3’-Dideoxyuridine exhibits specific subcellular localization patterns that are critical for its activity. It is primarily localized in the nucleus, where it interacts with viral and cellular DNA . The compound’s localization is facilitated by its structural similarity to natural nucleosides, allowing it to be recognized and transported by nucleoside transporters . Additionally, post-translational modifications, such as phosphorylation, play a role in directing 2’,3’-Dideoxyuridine to specific subcellular compartments .
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2’,3’-Dideoxyuridine typically involves the selective removal of hydroxyl groups from uridine. One common method is the use of a Mitsunobu reaction, where uridine is treated with triphenylphosphine and diethyl azodicarboxylate in the presence of an appropriate alcohol to yield the desired dideoxy compound . Another approach involves the use of bis(N-alkylcarbamoyloxymethyl) phosphate in the presence of triphenylphosphine and diethyl azodicarboxylate to produce 2’,3’-Dideoxyuridine .
Industrial Production Methods
Industrial production of 2’,3’-Dideoxyuridine may involve microbial methods, such as transdideoxyribosylation, where microorganisms like Escherichia coli are used to produce the compound from uridine and adenine . This method can be optimized for large-scale production by adjusting pH and temperature conditions.
化学反応の分析
反応の種類
2',3'-ジデオキシウリジンは、以下のものを含む様々な化学反応を起こします。
酸化: この化合物は、酸化されてウラシル誘導体を形成することができます。
還元: 還元反応により、他のヌクレオシド類似体に変換することができます。
置換: 様々な誘導体を形成するために、求核置換反応を起こすことができます。
一般的な試薬と条件
酸化: 一般的な酸化剤には、過マンガン酸カリウムや過酸化水素などがあります。
還元: 水素化ホウ素ナトリウムや水素化リチウムアルミニウムなどの還元剤が使用されます。
置換: アミンやチオールなどの求核剤は、穏やかな条件下で使用することができます。
生成される主な生成物
これらの反応から生成される主な生成物には、様々なウラシル誘導体、還元されたヌクレオシド、置換されたヌクレオシド類似体などがあります .
類似化合物との比較
2',3'-ジデオキシウリジンは、以下のものなどの他のヌクレオシド類似体と類似しています。
3'-アジド-3'-デオキシチミジン(AZT): 両方の化合物は抗ウイルス剤として使用されますが、AZTは3'位にアジド基を持つため、HIVに対してより強力です.
2',3'-ジデオキシシチジン: この化合物は、抗ウイルス療法にも使用されますが、ウラシルの代わりにシトシン塩基を持っています.
2',3'-ジデオキシイノシン: 構造は似ていますが、イノシン塩基を含んでおり、HIVの治療に使用されています.
2',3'-ジデオキシウリジンの独自性は、DNAへの特異的な組み込みと鎖終結剤として作用する能力にあります。これにより、抗ウイルス療法と研究において貴重なツールとなっています .
特性
IUPAC Name |
1-[(2R,5S)-5-(hydroxymethyl)oxolan-2-yl]pyrimidine-2,4-dione | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H12N2O4/c12-5-6-1-2-8(15-6)11-4-3-7(13)10-9(11)14/h3-4,6,8,12H,1-2,5H2,(H,10,13,14)/t6-,8+/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BTOTXLJHDSNXMW-POYBYMJQSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(OC1CO)N2C=CC(=O)NC2=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1C[C@@H](O[C@@H]1CO)N2C=CC(=O)NC2=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H12N2O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90208558 | |
| Record name | 2',3'-Dideoxyuridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90208558 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
212.20 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
5983-09-5 | |
| Record name | 2',3'-Dideoxyuridine | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0005983095 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 2',3'-Dideoxyuridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90208558 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the primary mechanism of action of 2',3'-dideoxyuridine against retroviruses like HIV?
A1: 2',3'-Dideoxyuridine exerts its antiviral effect by first being phosphorylated intracellularly to its active metabolite, 2',3'-dideoxyuridine-5'-triphosphate (ddUTP) [, ]. ddUTP then acts as a potent and selective inhibitor of the reverse transcriptase (RT) enzyme of retroviruses like HIV [, , , ]. It competes with the natural substrate, deoxythymidine triphosphate (dTTP), for incorporation into the growing viral DNA chain [, ]. Due to the lack of a 3'-hydroxyl group, ddUTP terminates further DNA chain elongation, ultimately blocking viral replication [, , ].
Q2: Why is 2',3'-dideoxyuridine itself considered inactive against HIV in cells, despite the potency of its triphosphate form?
A2: Although ddUTP is a potent inhibitor of HIV reverse transcriptase, ddUrd itself displays poor anti-HIV activity in cells [, ]. This is attributed to its inefficient intracellular conversion to the active triphosphate form, primarily due to its low affinity for cellular nucleoside kinases responsible for the initial phosphorylation step [, ].
Q3: What novel metabolic pathways have been discovered for 2',3'-dideoxyuridine and its analogues?
A4: Research has revealed a previously unrecognized metabolic pathway for 2',3'-dideoxyuridine and similar analogues involving the formation of 5'-O-diphosphohexose derivatives []. Specifically, 2',3'-dideoxyuridine-5'-O-diphosphoglucose and 2',3'-dideoxyuridine-5'-O-diphospho-N-acetylglucosamine were identified in human peripheral blood mononuclear cells and bone marrow cells exposed to radiolabeled 2',3'-dideoxyuridine []. These findings suggest unique metabolic features of 2',3'-dideoxyuridine that may contribute to its distinct pharmacological profile.
Q4: What is the molecular formula and molecular weight of 2',3'-dideoxyuridine?
A4: The molecular formula of 2',3'-dideoxyuridine is C9H12N2O5, and its molecular weight is 228.20 g/mol.
Q5: How do structural modifications of the 2',3'-dideoxyuridine scaffold affect its antiviral activity?
A6: Modifications at the 5-position of the uracil ring have been explored, with varying effects on activity: * 5-Alkyl substitutions: Small alkyl groups like methyl (thymidine) and ethyl generally retain or even enhance potency [, , ]. * 5-Halogens: Halogen substitutions, particularly chlorine (FddClUrd) at the 5-position, have demonstrated potent and selective anti-HIV-1 activity [, , ]. * 5-Alkoxymethyl groups: These modifications did not show significant activity against HIV-1 []. * 5-o-Carboranyl: This bulky, lipophilic substitution resulted in weak anti-HIV activity []. * 6-Benzyl group: When combined with a 1-[(2-hydroxyethoxy)methyl] substituent, this modification yielded potent anti-HIV-1 activity [].
Q6: What is the impact of modifications at the 3'-position on the activity of 2',3'-dideoxyuridine analogues?
A7: The 3'-position is crucial for activity. Replacing the 3'-hydroxyl with: * Azido (AzddU): Retains potent anti-HIV activity, but shows cell type-dependent metabolism [, ]. * Fluoro (FddUrd): Generally enhances potency and selectivity against HIV [, ]. * Amino: Results in loss of significant antiviral activity []. * Isocyano: Leads to loss of anti-HIV activity and increased cytotoxicity compared to the azido analogue []. * Triazol-1-yl: Does not show significant anti-HIV activity [].
Q7: What is the significance of the 5'-hydroxyl group in 2',3'-dideoxyuridine for its antiviral activity?
A8: The 5'-hydroxyl group is essential for the phosphorylation of 2',3'-dideoxyuridine to its active triphosphate form []. Modifications at this position generally lead to a significant reduction or complete loss of antiviral activity, highlighting its critical role in the drug's mechanism of action [, ].
Q8: What is the in vitro antiviral activity of 2',3'-dideoxyuridine and its analogues?
A10: The provided research focuses on the activity of 2',3'-dideoxyuridine derivatives rather than the parent compound itself. Notably: * 3'-Azido-2',3'-dideoxyuridine (AzddU): Demonstrates potent inhibition of HIV-1 replication in human peripheral blood mononuclear cells, comparable to AZT [, , , ]. * 3'-Fluoro-2',3'-dideoxyuridine (FddUrd) and its 5-halogen derivatives: Exhibit potent anti-HIV-1 activity in MT4 cells, with FddClUrd showing selectivity comparable to AZT []. * 2,5'-Anhydro analogues of AzddU and AZT: Display significant anti-HIV-1 activity, although generally lower than their parent compounds []. * 3'-Amino-2',3'-dideoxy-5-fluorouridine: Shows activity against adenovirus and some Gram-positive bacteria but not against HIV [].
Q9: What strategies have been explored to improve the delivery of 2',3'-dideoxyuridine monophosphate into cells?
A12: Due to the poor cellular uptake of 2',3'-dideoxyuridine monophosphate (ddUMP), researchers have explored the use of membrane-permeable prodrugs []. One approach involves masking the phosphate group with lipophilic pivaloyloxymethyl (piv) groups, creating bis(pivaloyloxymethyl) 2',3'-dideoxyuridine 5'-monophosphate (piv2-ddUMP) []. This prodrug successfully delivered ddUMP into human T cells, leading to the formation of active di- and triphosphate metabolites and exhibiting anti-HIV-1 activity []. This “masked nucleotide” strategy holds promise for overcoming the limitations of poor cellular uptake associated with nucleotide analogues.
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


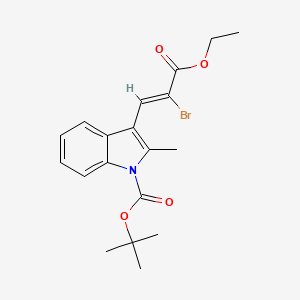
![7-(2,6-Dichlorophenyl)-5-methylbenzo[e][1,2,4]triazin-3-amine](/img/structure/B1630209.png)
![1-(Pyridin-2-yl)-1H-benzo[d]imidazol-2(3H)-one](/img/structure/B1630210.png)
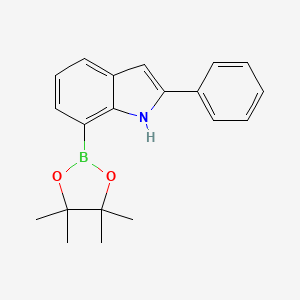
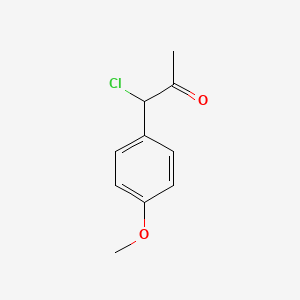
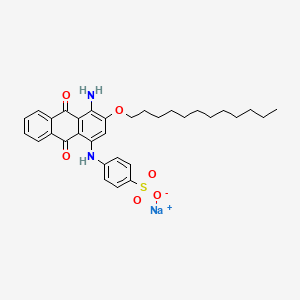
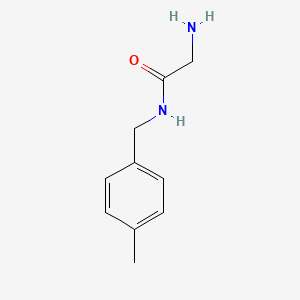
![2-(3,5-Di-tert-Butylphenyl)oxazolo[4,5-b]pyridine](/img/structure/B1630220.png)
![2-(3-Methoxy-2-methylphenyl)oxazolo[4,5-b]pyridine](/img/structure/B1630221.png)
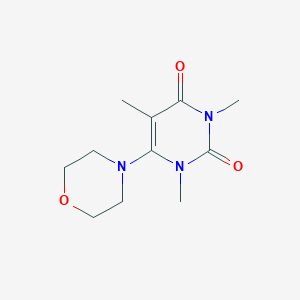
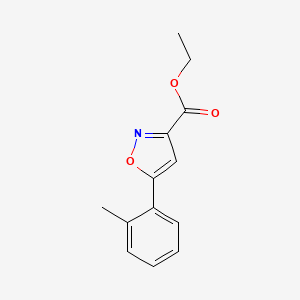
![Ethanone, 1-(1H-pyrazolo[4,3-c]pyridin-1-yl)-](/img/structure/B1630225.png)

![2,3-Dihydro-1h-pyrrolo[3,4-c]pyridine-6-carboxylic acid](/img/structure/B1630227.png)
